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Compound of Interest

5-Chloro-2-methylpyrimidine-4-
Compound Name:
carboxylic acid

Cat. No. B1361301

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-methylpyrimidine-4-carboxylic acid (CAS No: 74840-47-4) is a halogenated
pyrimidine derivative. Compounds of this class are significant in medicinal chemistry and drug
discovery, often serving as key building blocks in the synthesis of pharmacologically active
molecules. The strategic placement of the chloro, methyl, and carboxylic acid groups on the
pyrimidine ring provides multiple points for chemical modification, making it a versatile
intermediate for developing novel therapeutic agents. Understanding its fundamental
physicochemical characteristics is crucial for its effective utilization in synthetic chemistry, for
predicting its behavior in biological systems, and for ensuring proper handling and storage.

This technical guide provides a consolidated overview of the known and predicted
physicochemical properties of 5-Chloro-2-methylpyrimidine-4-carboxylic acid, outlines
standard experimental protocols for their determination, and includes a generalized workflow
for such characterization.

Physicochemical Properties
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The properties of 5-Chloro-2-methylpyrimidine-4-carboxylic acid are summarized below. It
is important to note that while structural and basic chemical information is well-established,

much of the quantitative data available in public databases are computationally predicted rather
than experimentally determined.

Data Summary

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b1361301?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361301?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Property Value Data Type Source(s)
5-chloro-2-
IUPAC Name methylpyrimidine-4- Nomenclature [1]
carboxylic acid
CAS Number 74840-47-4 Identifier [1]
Molecular Formula CeHsCIN202 Structural [1]
Molecular Weight 172.57 g/mol Calculated [1]
Exact Mass 172.0039551 Da Calculated [1]
White to off-white
Appearance ) ) General -
solid (Typical)
] ] Not Experimentally
Melting Point - -
Reported
. ) Not Experimentally
Boiling Point - -
Reported
pKa (Acid Dissociation  Not Experimentally
Constant) Reported
» Not Experimentally
Solubility - -
Reported
LogP (XLogP3-AA) 1.1 Computed [1]
Topological Polar
polod 63.1 A2 Computed [1]
Surface Area (TPSA)
Hydrogen Bond
1 Computed [1]
Donors
Hydrogen Bond
4 Computed [1]
Acceptors
Rotatable Bonds 1 Computed [1]
Spectral Analysis
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Experimental spectral data for 5-Chloro-2-methylpyrimidine-4-carboxylic acid are not
readily available in public scientific literature. However, the expected spectral characteristics
can be inferred from its structure.

'H NMR: The spectrum is expected to show a singlet for the pyrimidine ring proton (C6-H), a
singlet for the methyl group protons (-CHs), and a broad singlet for the carboxylic acid proton
(-COOH), which is typically downfield (>10 ppm).

e 13C NMR: The spectrum would show six distinct carbon signals, including those for the
methyl group, the four unique pyrimidine ring carbons, and the carboxylic acid carbonyl
carbon (typically in the 165-185 ppm range).

e FTIR (Fourier-Transform Infrared Spectroscopy): Key characteristic peaks would include a
very broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm~1), a sharp
C=0 stretch (approx. 1700-1730 cm~1), C=N and C=C stretching bands from the pyrimidine
ring, and C-Cl stretching vibrations.

e Mass Spectrometry: The mass spectrum would show a molecular ion peak (M*) and a
characteristic M+2 peak with an intensity of about one-third of the M+ peak, which is
indicative of the presence of a single chlorine atom.

Experimental Protocols

The following are detailed, standard methodologies for determining the key physicochemical
properties of a solid carboxylic acid like 5-Chloro-2-methylpyrimidine-4-carboxylic acid.

Determination of Melting Point

The melting point is determined to assess the purity of the compound.
» Apparatus: Digital melting point apparatus or Thiele tube with a calibrated thermometer.

o Sample Preparation: A small amount of the dry, crystalline compound is packed into a
capillary tube to a height of 2-3 mm.

¢ Measurement:

o The capillary tube is placed in the melting point apparatus.
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o The temperature is increased rapidly to about 15-20 °C below the expected melting point,
then the heating rate is slowed to 1-2 °C per minute.

o The temperature range is recorded from the point at which the first drop of liquid appears
to the point at which the entire sample has melted. A sharp melting range (1 °C) is
indicative of high purity.

Determination of pKa by Potentiometric Titration
This method determines the acidity of the carboxylic acid group.
o Apparatus: Calibrated pH meter with a glass electrode, magnetic stirrer, and a 25 mL burette.
e Reagents:
o Accurately weighed sample of 5-Chloro-2-methylpyrimidine-4-carboxylic acid.
o Standardized ~0.1 M sodium hydroxide (NaOH) solution (titrant).

o Suitable solvent (e.g., deionized water, or a water/methanol or water/ethanol mixture if
solubility is low).

e Procedure:
o Dissolve a known amount of the acid in a known volume of the chosen solvent in a beaker.
o Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode.
o Record the initial pH of the solution.
o Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

o After each addition, allow the pH reading to stabilize and record the pH and the total
volume of titrant added.

o Continue the titration well past the equivalence point (the point of rapid pH change).

e Data Analysis:
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o Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

o The pKa is the pH at the half-equivalence point (the point where half of the acid has been
neutralized). This can be found on the titration curve at V/2, where V is the volume of
NaOH required to reach the equivalence point.

Determination of Aqueous Solubility (Shake-Flask
Method)

This is the gold-standard method for determining equilibrium solubility.

o Apparatus: Temperature-controlled orbital shaker or water bath, analytical balance,
centrifuge, and a suitable analytical instrument (e.g., HPLC-UV or pH meter for analysis).

e Procedure:

o Add an excess amount of the solid compound to a known volume of deionized water in a
sealed flask. The excess solid ensures that a saturated solution is formed.

o Place the flask in the temperature-controlled shaker (e.g., at 25 °C).

o Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is
reached.

o After equilibration, allow the mixture to stand to let undissolved solids settle.

o Carefully remove a sample of the supernatant. To ensure no solid particles are included,
the sample should be filtered (using a filter compatible with the compound) or centrifuged.

e Analysis:

o Determine the concentration of the dissolved compound in the clear, saturated solution
using a pre-validated analytical method like HPLC-UV.

o The measured concentration represents the aqueous solubility of the compound at that
specific temperature.
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Mandatory Visualizations

The following diagrams illustrate logical workflows relevant to the characterization of 5-Chloro-
2-methylpyrimidine-4-carboxylic acid.

Physicochemical Characterization Workflow
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Click to download full resolution via product page

Caption: A general workflow for the physicochemical characterization of a new chemical entity.
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Caption: Relationship between core physicochemical properties and compound application.

Safety and Handling

Based on GHS classification data, 5-Chloro-2-methylpyrimidine-4-carboxylic acid presents
several hazards.[1]

e Hazard Statements:

o

H303: May be harmful if swallowed.

H315: Causes skin irritation.

[¢]

[¢]

H319: Causes serious eye irritation.

o

H335: May cause respiratory irritation.
¢ Precautionary Measures:

o Handle in a well-ventilated area, preferably a fume hood.
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[e]

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,
and a lab coat.

[e]

Avoid breathing dust.

o

Wash hands thoroughly after handling.

[¢]

Store in a tightly sealed container in a cool, dry place.

Conclusion

5-Chloro-2-methylpyrimidine-4-carboxylic acid is a valuable synthetic intermediate whose
utility is defined by its chemical structure and resulting physicochemical properties. While
comprehensive experimental data is limited in public databases, this guide provides its known
computational and structural characteristics. The outlined standard protocols offer a clear path
for researchers to experimentally determine its melting point, pKa, and solubility, enabling a
more complete understanding for its application in drug development and chemical synthesis.
Adherence to recommended safety protocols is essential when handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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